molecular formula C22H23Br2N7O3 B11523216 4-bromo-2-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol

4-bromo-2-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol

Cat. No.: B11523216
M. Wt: 593.3 g/mol
InChI Key: PZNQJFJMOLTFFG-BRJLIKDPSA-N
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Description

4-BROMO-2-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including bromine, methoxy, and morpholine, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL typically involves multi-step organic reactions. The morpholine and triazine groups are then incorporated using nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Major Products

The major products formed from these reactions include substituted phenols, quinones, and various amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The presence of multiple functional groups allows it to engage in diverse interactions, enhancing its efficacy and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-BROMO-2-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H23Br2N7O3

Molecular Weight

593.3 g/mol

IUPAC Name

4-bromo-2-[(E)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C22H23Br2N7O3/c1-13-3-4-17(16(24)9-13)26-20-27-21(29-22(28-20)31-5-7-34-8-6-31)30-25-12-14-10-15(23)11-18(33-2)19(14)32/h3-4,9-12,32H,5-8H2,1-2H3,(H2,26,27,28,29,30)/b25-12+

InChI Key

PZNQJFJMOLTFFG-BRJLIKDPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)Br)OC)O)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)Br)OC)O)Br

Origin of Product

United States

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